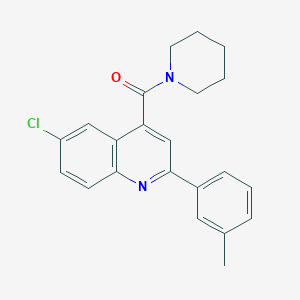![molecular formula C15H16ClFN2O3S B5970176 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5970176.png)
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a small molecule that belongs to the class of isoxazole sulfonamides and has been studied extensively for its therapeutic properties.
作用机制
The mechanism of action of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves its ability to bind to specific proteins and enzymes in the body. The compound has been shown to bind to proteins involved in the cell cycle, leading to the inhibition of cell growth and division. It has also been shown to bind to enzymes involved in the production of pro-inflammatory cytokines, leading to the inhibition of inflammation. Additionally, the compound has been shown to bind to enzymes involved in the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole have been studied extensively in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Additionally, the compound has been shown to reduce the formation of amyloid plaques in the brain, leading to the potential treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole in lab experiments include its small molecular size, which allows for easy synthesis and purification. Additionally, the compound has been shown to have therapeutic properties in various diseases, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
未来方向
The future directions for the study of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole include further studies to determine its safety and efficacy in humans. Additionally, the compound can be further modified to improve its therapeutic properties and reduce its potential toxicity. The compound can also be studied for its potential applications in other diseases such as infectious diseases and metabolic disorders. Furthermore, the compound can be studied for its potential as a diagnostic tool for detecting specific proteins and enzymes in the body.
合成方法
The synthesis of 4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 1-[(3-chloro-4-fluorophenyl)sulfonyl]pyrrolidine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.
科学研究应用
4-{1-[(3-chloro-4-fluorophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole has been studied extensively for its potential applications in the field of medicine. It has been shown to have therapeutic properties in various diseases such as cancer, inflammation, and neurological disorders. The compound has been studied for its ability to inhibit the growth of cancer cells by targeting specific proteins involved in the cell cycle. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been studied for its potential to treat neurological disorders such as Alzheimer's disease by targeting specific enzymes involved in the formation of amyloid plaques in the brain.
属性
IUPAC Name |
4-[1-(3-chloro-4-fluorophenyl)sulfonylpyrrolidin-2-yl]-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3S/c1-9-15(10(2)22-18-9)14-4-3-7-19(14)23(20,21)11-5-6-13(17)12(16)8-11/h5-6,8,14H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMXFSUVHBSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2CCCN2S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5970117.png)
![3-[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5970118.png)
![N-[1-(4-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5970130.png)
![N-ethyl-3-[1-(2-pyrimidinyl)-4-piperidinyl]-1-pyrrolidinecarboxamide](/img/structure/B5970138.png)
![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
